pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate
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Overview
Description
Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C13H11ClN2O2. This compound is characterized by the presence of a pyridine ring and a chlorophenyl group, linked through a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate typically involves the reaction of pyridin-4-ylmethanol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage .
Chemical Reactions Analysis
Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Scientific Research Applications
Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites, affecting the function of the target molecules .
Comparison with Similar Compounds
Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound also contains a pyridine ring and a chlorophenyl group but differs in its functional groups and overall structure.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the carbamate and chlorophenyl groups.
Properties
IUPAC Name |
pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-1-3-12(4-2-11)16-13(17)18-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWBLHDELSSFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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